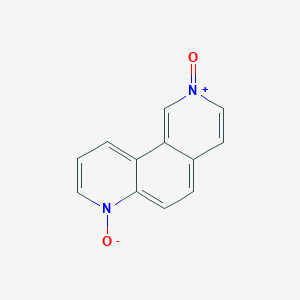

2,7-Phenanthroline, 2,7-dioxide

Description

2,7-Phenanthroline, 2,7-dioxide is a heterocyclic aromatic compound derived from phenanthroline, featuring two oxygen atoms at the 2 and 7 positions of the fused-ring system. Phenanthrolines are nitrogen-containing ligands widely used in coordination chemistry due to their strong chelating properties. For example, derivatives of 2,7-phenanthroline dioxide have been synthesized as building blocks for advanced functional materials, such as luminescent complexes or organic semiconductors .

Properties

CAS No. |

61564-20-3 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

7-oxido-2,7-phenanthrolin-2-ium 2-oxide |

InChI |

InChI=1S/C12H8N2O2/c15-13-7-5-9-3-4-12-10(11(9)8-13)2-1-6-14(12)16/h1-8H |

InChI Key |

IPCFMXZBNKOMOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C2=CC=C3C=C[N+](=O)C=C3C2=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Phenanthroline, 2,7-dioxide typically involves the oxidation of 2,7-phenanthroline. One common method is the reaction of 2,7-phenanthroline with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of 2,7-Phenanthroline, 2,7-dioxide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,7-Phenanthroline, 2,7-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex derivatives.

Reduction: Reduction reactions can revert the compound back to its parent phenanthroline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various phenanthroline oxides, while substitution reactions can yield a wide range of functionalized phenanthroline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Phenanthroline, 2,7-dioxide involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical pathways. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . This property is particularly useful in the development of metal-based drugs for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,7-Phenanthroline

- Molecular Structure : 4,7-Phenanthroline (C₁₂H₈N₂) has nitrogen atoms at the 4 and 7 positions, whereas 2,7-phenanthroline dioxide replaces two CH groups with oxygen atoms at the 2 and 7 positions. This structural difference significantly impacts electronic properties and coordination behavior .

- Physical Properties: Property 4,7-Phenanthroline 2,7-Phenanthroline, 2,7-dioxide Molecular Weight 180.21 g/mol ~212.18 g/mol (estimated) Melting Point Not explicitly provided Data unavailable Solubility Moderately polar solvents Likely reduced due to dioxide groups

- Applications : 4,7-Phenanthroline is a classical ligand for transition metals (e.g., Fe²⁺, Cu⁺). In contrast, 2,7-phenanthroline dioxide derivatives are explored in advanced material design, such as in the synthesis of large π-conjugated systems for optoelectronic devices .

Other Phenanthroline Dioxides (e.g., 1,10-Phenanthroline Dioxide)

- Electronic Effects: The electron-withdrawing dioxide groups in 2,7-phenanthroline dioxide reduce electron density at nitrogen atoms compared to non-oxidized analogs like 1,10-phenanthroline. This diminishes metal-coordination strength but may enhance stability under oxidative conditions.

- Coordination Chemistry : 1,10-Phenanthroline forms stable complexes with metals like Ru(II) (e.g., in dye-sensitized solar cells). The dioxide variant is less studied but could offer unique redox properties for catalytic or photovoltaic applications .

Isomeric Compounds (2,6 vs. 2,7 Derivatives)

- Separation Challenges: Isomers such as 2,6- and 2,7-dihydroxy or di-substituted phenanthrolines are difficult to separate due to nearly identical physical properties.

- Functional Differences : Positional isomerism affects molecular symmetry and intermolecular interactions. For example, 2,7-substituted derivatives may exhibit distinct packing behaviors in solid-state materials compared to 2,6 isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.